molecular formula C15H14O2 B027096 1-(3-(Benzyloxy)phenyl)ethanone CAS No. 34068-01-4

1-(3-(Benzyloxy)phenyl)ethanone

Cat. No. B027096
CAS RN: 34068-01-4
M. Wt: 226.27 g/mol
InChI Key: FGQMEAWGAUALJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(3-(Benzyloxy)phenyl)ethanone and related compounds often involves the condensation of certain precursors under specific conditions. For instance, one study describes the synthesis of a similar compound, 1-phenyl-2-(diisopropylphosphino)ethanone, through reactions involving rhenium-oxo and phenylimido complexes, highlighting the influence of basicity and steric hindrance on complex formation (Couillens, Gressier, & Dartiguenave, 2003)(Couillens et al., 2003).

Scientific Research Applications

1. Synthesis and Antibacterial Evaluation of Pyrazolines

  • Application Summary: This compound is used in the synthesis of a novel series of 1,2,3-triazole-linked pyrazoline analogues. These analogues were prepared by reacting 3-(4-(benzyloxy)phenyl)-1-(1-(arylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one with hydrazine hydrate in the presence of glacial acetic acid medium .
  • Methods of Application: The structures of the newly synthesized pyrazoline derivatives were established by elemental analysis, FT-IR, 1H NMR, 13C {1H} NMR, and mass spectral analysis .
  • Results: The antibacterial activities of the synthesized pyrazolines were determined against Gram-positive and Gram-negative strains. Compounds with meta-chloro substitution on the phenyl ring of pyrazoline showed the highest magnitude of inhibition against Pseudomonas aeruginosa and bromo substitution on para position of phenyl ring exhibited highest magnitude of inhibition against Staphylococcus aureus .

2. Synthesis of Chalcones Derivatives

  • Application Summary: “1-(3-(Benzyloxy)phenyl)ethanone” is used in the synthesis of chalcone derivatives. These derivatives were synthesized by coupling with aromatic substituted aldehyde .
  • Methods of Application: The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
  • Results: The synthesized compounds were screened for antimicrobial activity .

3. Synthesis of 1-(3-Benzyloxy-4-methoxy-phenyl)-ethanone

  • Application Summary: This compound is used in the synthesis of 1-(3-Benzyloxy-4-methoxy-phenyl)-ethanone, a unique chemical that is provided to early discovery researchers as part of a collection of rare and unique chemicals .
  • Methods of Application: The specific methods of application or experimental procedures for this compound are not provided by the supplier .
  • Results: The supplier does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

4. Crystal Structure Analysis

  • Application Summary: The compound is used in the study of crystal structures .
  • Methods of Application: The crystal structure of the compound is determined using X-ray diffraction .
  • Results: The compound crystallizes in the monoclinic space group P2 1 /c with unit cell parameters a = 10.664(2) Å, b = 14.406(3) Å, c = 7.686(1) Å, β = 94.260(3)°, V = 1177.6 Å 3 , Z = 4 .

5. Antiplasmodial Activity

  • Application Summary: This compound is used in the synthesis of a unique chemical, 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one, which has shown promising antiplasmodial activity against circulating strains of Plasmodium spp. in the state of Rondônia, Brazil .
  • Methods of Application: The compound was tested in vitro against the W2 strain of P. falciparum and against circulating strains of P. vivax and P. falciparum .
  • Results: The compound obtained an IC50 of 24.4 μM against the W2 strain of P. falciparum, and against the circulating strains, it presented a median (MD)=38.7 μM for P. vivax and MD=6.7 μM for P. falciparum .

6. Synthesis of 1-(3-(Benzyloxy)phenyl)-2-(4-Phenyl-1-Piperazinyl)Ethanone

  • Application Summary: “1-(3-(Benzyloxy)phenyl)ethanone” is used in the synthesis of 1-(3-(Benzyloxy)phenyl)-2-(4-Phenyl-1-Piperazinyl)Ethanone .
  • Methods of Application: The specific methods of application or experimental procedures for this compound are not provided by the supplier .
  • Results: The supplier does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-(3-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQMEAWGAUALJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187667
Record name 1-(3-(Phenylmethoxy)phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Benzyloxy)phenyl)ethanone

CAS RN

34068-01-4
Record name 1-[3-(Phenylmethoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34068-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-(Phenylmethoxy)phenyl)ethan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034068014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 34068-01-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-(Phenylmethoxy)phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(phenylmethoxy)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.090
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Hydroxyacetophenone (136.15 g, 1 mol), potassium carbonate (414.63 g, 2 mol), KI (33.2 g, 0.2 mol), and benzyl bromide (171.04 g, 1 mol) were dissolved in acetone and the reaction mixture was refluxed while stirring for 24 hours, followed by washing with brine. The reaction mixture was extracted with ethyl acetate, the extract was dried over anhydrous magnesium sulfate, concentrated, and the resulting residue was purified by column chromatography (ethyl acetate:hexane=1:3) to obtain 1-(3-benzyloxyphenyl)ethanone (221.8 g, yield 98%) in an oil state.
Quantity
136.15 g
Type
reactant
Reaction Step One
Quantity
414.63 g
Type
reactant
Reaction Step One
Quantity
171.04 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Over a period of 1.5 hours, methyl lithium (531 ml. of a 2 molar solution, 1.06 M) is added under a nitrogen atmosphere to a rapidly stirring solution of 3-benzyloxybenzoic acid (116 g., 0.532 M) in ether (250 ml.)-tetrahydrofuran (1400 ml.) maintained at 15°-20° C. After stirring an additional 0.75 hour at 10°-15° C., water (600 ml.) is slowly added keeping the reaction temperature below 20° C. The aqueous layer is separated and extracted with ether (3×250 ml.). The organic phases are combined, washed with saturated sodium chloride solution (4×300 ml.), dried over sodium sulfate, and concentrated under vacuum to give the product as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
116 g
Type
reactant
Reaction Step Two
Quantity
1400 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of sodium hydride (4.5 g of 80% mineral oil dispersion, 0.15 mol), which had been washed free of mineral oil, in DMF (25 ml) was added, dropwise with cooling, a solution of 3-hydroxyacetophenone (20.5 g, 0.15 mol) in DMF (25 ml). Upon completion of the addition, the mixture was allowed to stir at room temperature for 15 min, at which time was added benzyl bromide (25.6 g, 0.15 mol). The resulting mixture was allowed to stir at room temperature overnight, then was partitioned between EtOAc and 3M HCl. The aqueous phase was extracted with EtOAc, and the combined organic extracts were washed successively with 1M NaOH, H2O and saturated aqueous NaCl and dried. The solvent was removed in vacuo to afford the title compound (33 g, 97%), which was used without further purification.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
25.6 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
97%

Synthesis routes and methods IV

Procedure details

To a solution of 3-hydroxyacetophenone (101 g, 744 mmol) in acetone (1 L) were added potassium carbonate (154 g, 1.12 mol) and benzyl bromide (130 g, 759 mmol), and the mixture was stirred overnight at room temperature. The reaction solution was concentrated, diluted with water (500 ml) and extracted with ethyl acetate (500 ml×2). The extract was washed successively with water and saturated brine, dried (anhydrous magnesium sulfate) and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1-4:1) to give the objective substance (128 g, 76%).
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
154 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(Benzyloxy)phenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-(Benzyloxy)phenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3-(Benzyloxy)phenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-(Benzyloxy)phenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3-(Benzyloxy)phenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3-(Benzyloxy)phenyl)ethanone

Citations

For This Compound
6
Citations
ZM Wang, XM Li, W Xu, F Li, J Wang, LY Kong… - …, 2015 - pubs.rsc.org
Two series of acetophenone derivatives have been designed, synthesized and evaluated for human monoamine oxidase A and B inhibitory activity in vitro. Most of the tested …
Number of citations: 11 pubs.rsc.org
CF Lin, JS Yang, CY Chang, SC Kuo, MR Lee… - Bioorganic & medicinal …, 2005 - Elsevier
A series of benzyloxybenzaldehyde derivatives were prepared and tested against the HL-60 cell line for anticancer activity. Preliminary structure–activity relationships were established. …
Number of citations: 82 www.sciencedirect.com
Y Qiao, T Si, MH Yang, RA Altman - The Journal of Organic …, 2014 - ACS Publications
The ability to convert simple and common substrates into fluoroalkyl derivatives under mild conditions remains an important goal for medicinal and agricultural chemists. One …
Number of citations: 77 pubs.acs.org
A Hernandez, H Rapoport - The Journal of Organic Chemistry, 1994 - ACS Publications
All of them have in common a 3-oxo-13-azatricyclo [8.2. 1.0* 12 3· 7] tridecane structure. They represent the first fully constrained analogues of anatoxin and are designed to serve as …
Number of citations: 42 pubs.acs.org
KH Chen - 2012 - search.proquest.com
Stem cell research offers a new approach to curing degenerative diseases. Stem cell pluripotency is defined as the cell's ability to differentiate into different cell lineages. Maintaining …
Number of citations: 0 search.proquest.com
S Suhard - 2004 - search.proquest.com
This thesis describes the synthesis of supported Schrock-type initiators immobilised via polymer-bound alcohol and their activity in olefin metathesis, together with a parallel study of the …
Number of citations: 5 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.